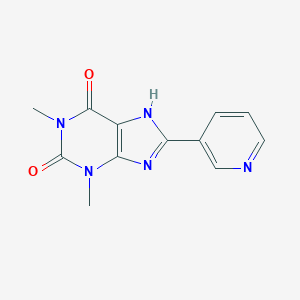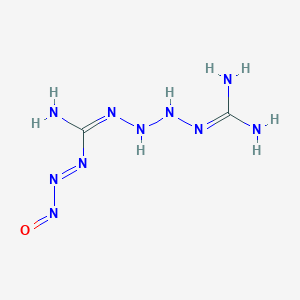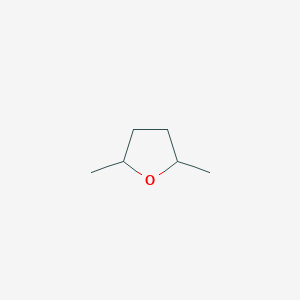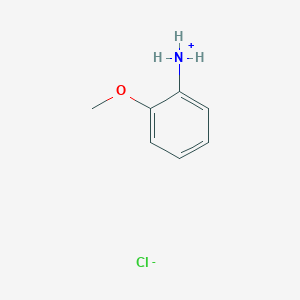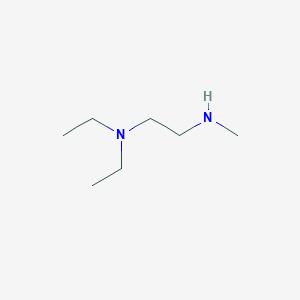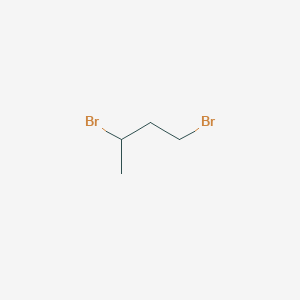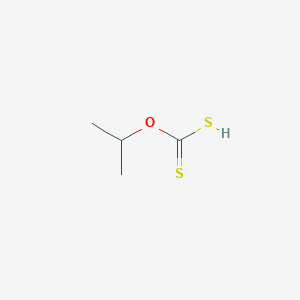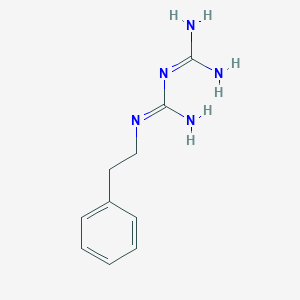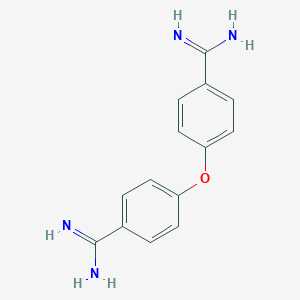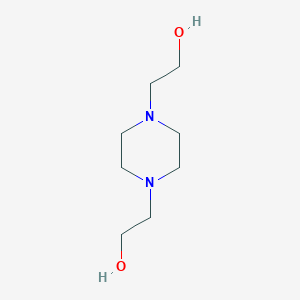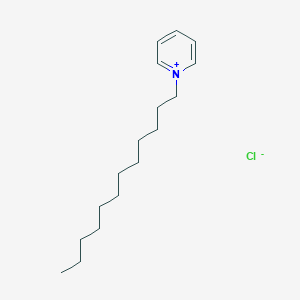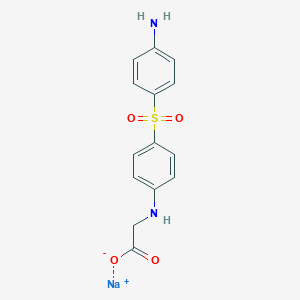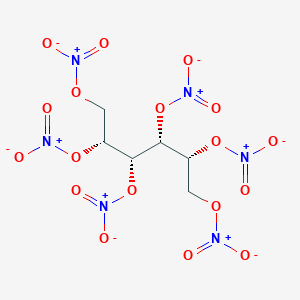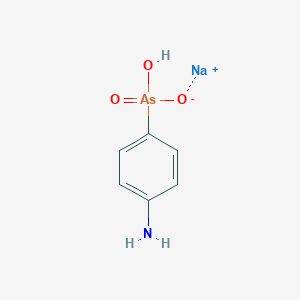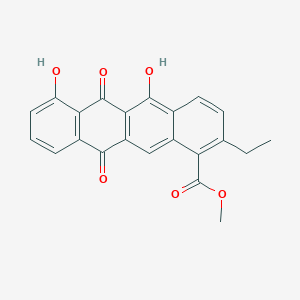
Bis(anhydro)aklavinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(anhydro)aklavinone is a natural product that is found in the roots of the plant species, Dysoxylum binectariferum. It has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Dehydration and Spectral Analysis
- Bis(anhydro)aklavinone, formed through dehydration of aklavinone, was studied for its PMR 1H spectra. The dehydration occurred at the C9-C10 and C7-C8 bonds under specific conditions, as detailed in the study by Shorshnev, Soifer, and Chernyshev (1985) (Shorshnev, Soifer, & Chernyshev, 1985).
Biosynthesis Gene Cloning
- Tsukamoto et al. (1992) explored the cloning of genes responsible for aklavinone biosynthesis from Streptomyces galilaeus. Aklavinone is a precursor in the biosynthesis of aclacinomycin A, an important antitumor drug. This research contributes to understanding and potentially manipulating the biosynthesis pathway of this crucial compound (Tsukamoto, Fujii, Ebizuka, & Sankawa, 1992).
Insecticide Research
- The study by Ripper, Greenslade, and Hartley (1950) discussed a systemic insecticide, Bis(bis dimethylamino phosphonous)anhydride, showcasing its efficacy when applied to plant leaves. The insecticidal properties of this compound could be related to the structural and functional characteristics of bis(anhydro)aklavinone (Ripper, Greenslade, & Hartley, 1950).
Chemotherapeutic and Diagnostic Applications
- Paterson and Donnelly (2011) reviewed the use of bis(thiosemicarbazones) derived from 1,2-diones, like bis(anhydro)aklavinone, in forming stable, neutral complexes with Cu(II). These complexes have significant biological activity and potential applications in cancer therapy and nuclear medicine (Paterson & Donnelly, 2011).
Propriétés
Numéro CAS |
1055-56-7 |
|---|---|
Nom du produit |
Bis(anhydro)aklavinone |
Formule moléculaire |
C22H16O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
methyl 2-ethyl-5,7-dihydroxy-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C22H16O6/c1-3-10-7-8-11-13(16(10)22(27)28-2)9-14-18(20(11)25)21(26)17-12(19(14)24)5-4-6-15(17)23/h4-9,23,25H,3H2,1-2H3 |
Clé InChI |
SWZNKLXSZNIIDS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
Autres numéros CAS |
1055-56-7 |
Synonymes |
is(anhydro)aklavinone dianhydro-aklavinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



